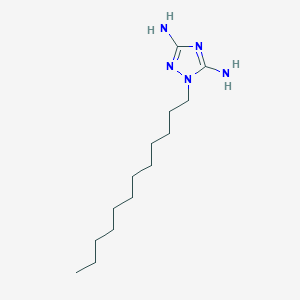

1H-1,2,4-三唑-3,5-二胺,1-十二烷基-

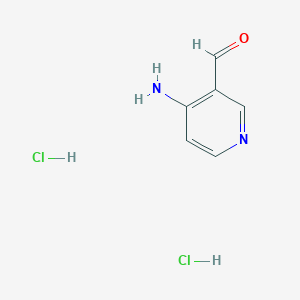

描述

The compound "1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-" is not directly mentioned in the provided papers. However, the papers discuss various derivatives and properties of 1H-1,2,4-triazole compounds, which can provide insights into the general behavior and characteristics of triazole derivatives, including those with long alkyl chains such as dodecyl groups .

Synthesis Analysis

The synthesis of 1H-1,2,4-triazole derivatives typically involves nucleophilic attack of sodium azide on activated acetylenes, as described in the synthesis of H-1,2,3-triazoles . The synthesis process can lead to a variety of products, including acylic adducts, biheteroaromatic systems, and ditriazolyl ketones, depending on the substituents and reaction conditions . The synthesis of specific triazole derivatives, such as those with a dodecyl group, would likely follow similar synthetic strategies with appropriate modifications to incorporate the long alkyl chain.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography and computational methods such as density functional theory (DFT) . These studies reveal the geometry, bond lengths, and angles of the triazole ring and its substituents. For example, the crystal structure of a triazole derivative showed a triclinic space group with specific cell parameters . The molecular geometry from X-ray determination is often complemented by DFT calculations to confirm the structure and predict properties such as vibrational frequencies and NMR chemical shift values .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cycloaddition, cycloreversion, and photolysis . These reactions can lead to the formation of different products, such as aziridinimines, and can be influenced by factors like temperature and light . The reactivity of a triazole derivative with a dodecyl group would be influenced by the steric and electronic effects of the long alkyl chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as pKa values, UV spectra, and solubility in different solvents, are influenced by their molecular structure . The Hammett correlation provides insights into the acidity of the triazole ring . The solubility and energetic behavior of triazole compounds can be examined using computational methods, and these properties are found to vary with the polarity of the solvent . The presence of a dodecyl group would likely affect the solubility and surface activity of the compound due to its hydrophobic nature.

科学研究应用

药物开发中的杂环化合物

三唑类是一类五元杂环化合物,由于其多样的生物活性和结构变异,在制备新药方面具有重要意义。人们对开发新方法合成和生物学评价这些化合物(特别是三唑衍生物,如 1H-1,2,4-三唑-3,5-二胺,1-十二烷基-)的潜在用途很感兴趣。重点一直放在具有抗炎、抗菌、抗分枝杆菌、抗肿瘤、抗病毒特性和对被忽视疾病具有活性的三唑上。强调了考虑绿色化学和节能的有效制备的需要,以及寻找针对耐药菌和被忽视疾病的原型 (Ferreira 等人,2013)。

物理和光谱性质

生物场处理对 1,2,4-三唑衍生物(包括 1H-1,2,4-三唑-3,5-二胺,1-十二烷基-)的影响已得到研究,揭示了物理、光谱和热性质的显着变化。显着变化包括晶胞体积和分子量减小、微晶尺寸显着减小、熔点略有增加、熔化潜热和最大热分解温度显着增加以及表面积显着增加。然而,在 FT-IR 分析中没有观察到结构变化,这表明三唑结构的稳定性 (Trivedi 等人,2015)。

质子传导聚合物膜

1H-1,2,4-三唑及其衍生物,包括 1-乙烯基-1,2,4-三唑的均聚物和共聚物,已被确定为开发质子传导燃料电池膜的有前途的材料。它们增强了电解质膜的基本特性,提高了成膜能力、热和电化学稳定性、膜的机械强度和形态稳定性,并在 100 °C 以上的无水条件下提供了高离子电导率。这使得它们适用于制造耐热、电化学稳定、机械强度高、离子电导率高的质子传导膜 (Prozorova & Pozdnyakov, 2023)。

作用机制

Target of Action

The primary target of 1-dodecyl-1,2,4-triazole-3,5-diamine, also known as 3,5-Diamino-1,2,4-triazole, is DNA synthesis . It acts as an inhibitor of DNA synthesis, disrupting the replication process and thus inhibiting cell proliferation .

Mode of Action

The compound interacts with its target by binding to the enzymes responsible for DNA synthesis. This binding inhibits the function of these enzymes, preventing the replication of DNA and thereby halting cell division .

Biochemical Pathways

The affected pathway is the DNA replication pathway. By inhibiting DNA synthesis, 1-dodecyl-1,2,4-triazole-3,5-diamine disrupts the normal cell cycle, preventing cells from dividing and proliferating . The downstream effects of this include a halt in cell growth and potential cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The molecular and cellular effects of 1-dodecyl-1,2,4-triazole-3,5-diamine’s action include the inhibition of DNA synthesis, disruption of the cell cycle, and potential cell death . It has been noted for its potential as an antitumor agent in the treatment of epigenetically-based diseases .

Action Environment

The action, efficacy, and stability of 1-dodecyl-1,2,4-triazole-3,5-diamine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the cell types it is acting upon. For instance, it has been noted that the compound acts as a corrosion inhibitor for copper , suggesting that its activity could be influenced by the presence of certain metals.

安全和危害

属性

IUPAC Name |

1-dodecyl-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N5/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(16)17-13(15)18-19/h2-12H2,1H3,(H4,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNVDVNPQBGXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C(=NC(=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456304 | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124638-99-9 | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

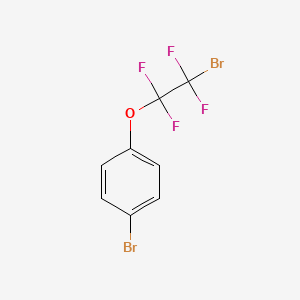

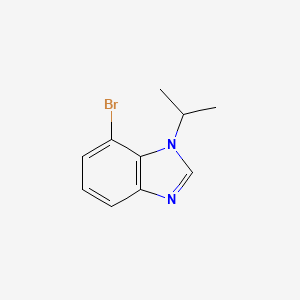

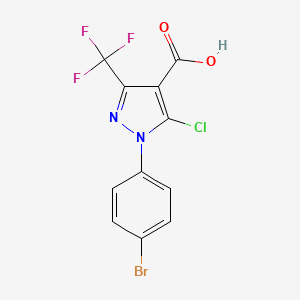

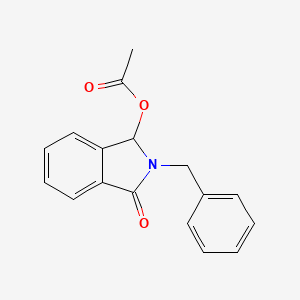

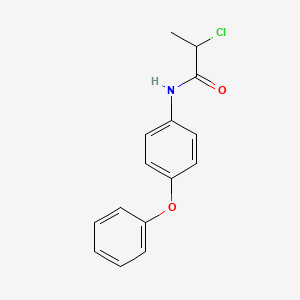

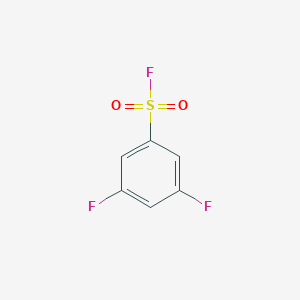

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)

![(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3032130.png)

![2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B3032131.png)

![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)

![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)